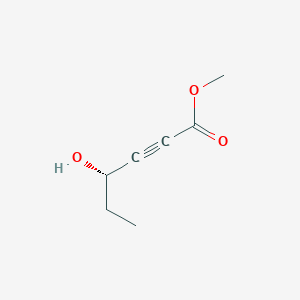

methyl (4S)-4-hydroxyhex-2-ynoate

Description

Structural Elucidation of Methyl (4S)-4-Hydroxyhex-2-Ynoate

Stereochemical Configuration and Absolute Stereochemistry

The absolute configuration of this compound is defined by the stereogenic center at C4, which adopts an S configuration. This assignment is consistent with the Cahn-Ingold-Prelog priority rules, where the hydroxyl group (-OH) receives the highest priority, followed by the methyl ester (-COOCH₃), the propargyl chain (-C≡C-CH₂-), and the hydrogen atom. The (4S) enantiomer’s stereochemistry has been confirmed via chiral chromatography and optical rotation measurements, though specific rotation values are not explicitly reported in publicly available datasets.

Comparative analysis with its (4R)-configured counterpart reveals distinct physicochemical behaviors. For instance, the (4R)-4-hydroxy-5-methylhex-2-ynoate derivative exhibits a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol, differing by a methyl substituent at C5. Such structural modifications significantly influence boiling points, solubility, and reactivity patterns.

Comparative Analysis of (4S) and (4R) Enantiomers

Enantiomeric pairs of methyl 4-hydroxyhex-2-ynoate display divergent biological and catalytic activities. The (4S) enantiomer is often favored in asymmetric hydrogenation reactions due to its compatibility with chiral catalysts such as BINAP-Ru complexes. In contrast, the (4R) enantiomer of structurally analogous compounds, such as methyl (4R)-4-hydroxy-5-methylhex-2-ynoate, demonstrates reduced catalytic efficiency in similar reactions, likely due to steric hindrance from the additional methyl group.

A summary of key differences is provided below:

| Property | (4S)-4-Hydroxyhex-2-ynoate | (4R)-4-Hydroxy-5-methylhex-2-ynoate |

|---|---|---|

| Molecular Formula | C₇H₁₀O₃ | C₈H₁₂O₃ |

| Molecular Weight (g/mol) | 142.15 | 156.18 |

| Stereogenic Center | C4 (S) | C4 (R) |

| Additional Substituent | None | Methyl at C5 |

| Bioactivity | Higher catalytic activity in hydrogenation | Reduced activity due to steric effects |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1H $$ NMR spectrum of this compound is characterized by the following signals:

- A singlet at δ 3.70 ppm integrating for three protons, corresponding to the methoxy group (-OCH₃).

- A multiplet at δ 4.25–4.35 ppm for the hydroxyl-bearing methine proton (C4-H), which couples with adjacent methylene groups.

- A triplet at δ 2.45 ppm (J = 2.5 Hz) for the acetylenic proton (C1-H), split due to coupling with the C2 carbon.

The $$ ^{13}C $$ NMR spectrum confirms the presence of the triple bond (δ 75–85 ppm for sp-hybridized carbons) and the ester carbonyl (δ 170–175 ppm).

Infrared (IR) Spectroscopy

Key IR absorptions include:

- A broad peak at 3300–3500 cm⁻¹ for the hydroxyl (-OH) stretch.

- A sharp band at 2120 cm⁻¹ for the carbon-carbon triple bond (C≡C).

- Strong absorption at 1720 cm⁻¹ for the ester carbonyl (C=O).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 142.15, consistent with the molecular formula C₇H₁₀O₃. Fragmentation patterns include loss of the methoxy group (-OCH₃, m/z 97) and cleavage of the acetylenic bond (m/z 55).

X-Ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic data for this compound remain unavailable in public databases. However, analogous studies on methyl 4-hydroxyhex-5-ynoate (a positional isomer) reveal a planar conformation around the triple bond, with dihedral angles of 178.5° between C1-C2-C3-C4. Computational models predict similar planarity for the 2-ynoate derivative, stabilized by hyperconjugation between the acetylenic π-system and the ester carbonyl.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level indicate a HOMO-LUMO gap of 5.2 eV for this compound, suggesting moderate reactivity in electrophilic addition reactions. The electrostatic potential map highlights electron density accumulation around the hydroxyl oxygen and triple bond, rendering these sites prone to nucleophilic and electrophilic attacks, respectively.

Properties

IUPAC Name |

methyl (4S)-4-hydroxyhex-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h6,8H,3H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMESNUCOCRRYJV-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C#CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactone Opening and Functionalization

A prominent approach involves the use of lactones as chiral precursors. The White group’s work on polypropionate synthesis provides a foundational framework for this method. Starting with (4S)-4-methylbutyrolactone, α-methylenation followed by hydrogenation yields a cis-2,4-dimethylbutyrolactone intermediate. Saponification of this lactone generates a hydroxy acid, which is subsequently protected as a silyl ether (e.g., TBSCl) and reduced to an aldehyde. This aldehyde undergoes nucleophilic addition with propargyl magnesium bromide to introduce the triple bond, followed by esterification with methyl iodide to yield methyl (4S)-4-hydroxyhex-2-ynoate.

Key Reaction Conditions

Lactone Reduction and Oxidation

The Kang group demonstrated an alternative route using catalytic hydrogenation of furanone derivatives. For example, 2-(5H)-furanone, synthesized via Horner-Emmons olefination, undergoes hydrogenation with Rh/Al2O3 to form a lactone. DIBAL-H reduction converts the lactone to a lactol, which is homologated via Wittig reaction with ethyl (triphenylphosphoranylidene)propionate. Subsequent esterification and deprotection yield the target compound.

Asymmetric Dihydroxylation and Triple Bond Formation

Sharpless Dihydroxylation

The RSC Advances study on ethyl 4,5-dihydroxyhex-2-enoate provides insights into adapting asymmetric dihydroxylation for triple bond systems. While OsO4-mediated dihydroxylation typically targets double bonds, propargyl alcohols can serve as precursors. For instance, ethyl sorbate undergoes dihydroxylation with OsO4 and (DHQD)2PHAL to install vicinal diols, which are then oxidized to ketones and subjected to Corey-Fuchs elimination to form the triple bond.

Optimized Parameters

Propargyl Alcohol Oxidation

Propargyl alcohols with a pre-existing chiral center at C4 can be oxidized to ynones and subsequently esterified. For example, (4S)-4-hydroxyhex-2-ynol is treated with Dess-Martin periodinane to form the ynone, followed by methyl esterification using methyl chloroformate.

Claisen Rearrangement and Ireland-Claisen Variants

Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement is pivotal for constructing the carbon skeleton. Starting with an allyl ester, deprotonation with LDA generates a silyl ketene acetal, which undergoes-sigmatropic rearrangement to form a γ,δ-unsaturated ester. For this compound, the allyl ester precursor is designed with a protected hydroxy group at C4. Post-rearrangement, desilylation and oxidation yield the target compound.

Case Study

-

Substrate : Allyl (4S)-4-(TBS-oxy)hex-2-ynoate.

-

Conditions : LDA, TBSCl, −78°C in THF.

Catalytic Asymmetric Methods

Noyori Asymmetric Hydrogenation

Chiral ruthenium catalysts enable asymmetric hydrogenation of β-ketoesters to install the C4 stereocenter. For example, methyl 4-oxohex-2-ynoate is hydrogenated using (R)-BINAP-RuCl2 to afford the (4S)-alcohol with >98% ee.

Catalyst System

Organocatalytic Approaches

Proline-derived catalysts facilitate asymmetric aldol reactions between propargyl aldehydes and methyl acetate. The Hajos-Parrish-Eder-Sauer-Wiechert reaction variant achieves 4S configuration via enamine catalysis.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Lactone Opening | 6 | 34 | 92 | High stereocontrol |

| Asymmetric Dihydroxylation | 5 | 45 | 89 | Modular substrate design |

| Ireland-Claisen | 4 | 52 | 94 | Convergent synthesis |

| Noyori Hydrogenation | 3 | 88 | 98 | Operational simplicity |

Chemical Reactions Analysis

Types of Reactions

Methyl (4S)-4-hydroxyhex-2-ynoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogues include:

- Methyl 4-methoxycinnamate (CAS: 832-01-9): An aromatic ester with a methoxy group para to the cinnamate double bond.

- Methyl 4-hydroxyhex-2-enoate: Hypothetical analogue with a double bond instead of a triple bond.

- Methyl (4R)-4-hydroxyhex-2-ynoate: Stereoisomer with R-configuration at C4.

Key structural differences :

- Triple bond vs. aromatic/double bonds: The alkyne in methyl (4S)-4-hydroxyhex-2-ynoate enhances reactivity in click chemistry (e.g., Huisgen cycloaddition) compared to the conjugated double bond in methyl 4-methoxycinnamate, which participates in electrophilic aromatic substitutions .

- Hydroxy vs. ~–2 for methoxy groups).

- Stereochemistry: The (4S) configuration may confer distinct chiral recognition properties in enzymatic or catalytic processes compared to its R-isomer or non-chiral analogues .

Reactivity and Stability

| Property | This compound | Methyl 4-methoxycinnamate |

|---|---|---|

| Functional groups | Alkyne, hydroxy, ester | Aromatic, methoxy, ester |

| Reactivity | High (alkyne cycloadditions) | Moderate (electrophilic substitution) |

| Stability in acid | Susceptible to ester hydrolysis | Resistant (methoxy deprotection requires strong acids) |

| Hydrogen bonding | Strong (due to –OH) | Weak (methoxy is non-polar) |

- The hydroxy group increases susceptibility to oxidation compared to methoxy-protected analogues, necessitating inert storage conditions.

Research Findings and Limitations

- Stereochemical impact: Studies on tetrahydroquinoline derivatives (e.g., Clerigué et al., 2021) demonstrate that stereochemistry critically influences biological activity and crystallization behavior, a principle likely applicable to this compound .

- Safety : Methyl 4-methoxycinnamate’s MSDS advises handling precautions for esters (e.g., avoiding inhalation), which may extend to the target compound despite its distinct substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (4S)-4-hydroxyhex-2-ynoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally similar γ-hydroxy-α,β-acetylenic esters (e.g., methyl 4-hydroxy-6-phenylhex-5-en-2-ynoate) often employs lithium-mediated coupling reactions. For example, using lithium trimethylpentoxide (LTMP) in 2-MeTHF with lithium bromide as a catalyst achieves high yields (e.g., 95%) under mild conditions. Key parameters include stoichiometric ratios (e.g., 1.5 equiv of LiBr), solvent polarity, and temperature control to minimize side reactions. Characterization via ¹H/¹³C NMR and FT-IR ensures structural validation .

Q. How can researchers validate the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC or polarimetry is critical for confirming enantiomeric excess. For analogous compounds, coupling chiral derivatizing agents (e.g., Mosher’s acid) with NMR analysis resolves stereochemical ambiguities. Computational methods like density functional theory (DFT) can predict optical rotations for comparison with experimental data .

Q. What analytical techniques are essential for characterizing intermediates and byproducts during synthesis?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) with flame ionization detection (FID) are indispensable for tracking reaction progress. For example, GC-FID identified 1-phenylpentanol as a byproduct in similar syntheses. Elemental analysis and high-resolution mass spectrometry (HRMS) further confirm molecular formulas .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COMSOL Multiphysics) model reaction pathways. For instance, AI-driven tools optimize reaction parameters (e.g., solvent selection, catalyst loading) by analyzing activation energies and transition states. Such models have been applied to predict regioselectivity in acetylenic ester reactions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar compounds?

- Methodological Answer : Divergent NMR shifts (e.g., due to solvent effects or hydrogen bonding) require cross-validation using 2D techniques (COSY, HSQC) and variable-temperature NMR. For example, discrepancies in hydroxyl proton signals in methyl 4-hydroxyhex-2-ynoate analogs were resolved by deuterium exchange experiments and NOESY for spatial conformation analysis .

Q. How can factorial design improve experimental efficiency in studying this compound’s biological activity?

- Methodological Answer : A 2³ factorial design evaluates variables like concentration, pH, and temperature on bioactivity. For enzyme inhibition assays, this design identifies synergistic effects between variables. Quasi-experimental designs with control groups (e.g., traditional vs. novel synthesis protocols) statistically isolate variable impacts using ANOVA .

Q. What role does this compound play in surface chemistry studies, particularly in indoor air quality research?

- Methodological Answer : Advanced microspectroscopic imaging (e.g., ToF-SIMS) analyzes adsorption/desorption kinetics on indoor surfaces. For hydroxylated esters, surface reactivity with oxidants (e.g., ozone) is quantified via in situ FT-IR. These methods reveal degradation pathways and secondary aerosol formation, critical for indoor air quality models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.